molecular formula C18H18ClN3O2 B2589651 2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2380057-07-6

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B2589651
CAS No.: 2380057-07-6
M. Wt: 343.81
InChI Key: DBWWZTAJAHJGHP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a dimethylamino group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The chlorophenyl group can be introduced through a substitution reaction, and the dimethylamino group is typically added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one: Known for its use in medicinal chemistry.

    2-chlorophenylglycine methyl ester hydrochloride: Used in analytical applications.

Uniqueness

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(2)11-16-14-10-13(7-8-17(14)24-21-16)20-18(23)9-12-5-3-4-6-15(12)19/h3-8,10H,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWZTAJAHJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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